molecular formula C8H15NO4 B14264732 (4R)-N-Methoxy-N,2,2-trimethyl-1,3-dioxolane-4-carboxamide CAS No. 170164-81-5

(4R)-N-Methoxy-N,2,2-trimethyl-1,3-dioxolane-4-carboxamide

Katalognummer: B14264732
CAS-Nummer: 170164-81-5
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: WRVGTVXCKULZLZ-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R)-N-Methoxy-N,2,2-trimethyl-1,3-dioxolane-4-carboxamide is a chemical compound with a unique structure that includes a dioxolane ring and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-N-Methoxy-N,2,2-trimethyl-1,3-dioxolane-4-carboxamide typically involves the formation of the dioxolane ring followed by the introduction of the carboxamide group. One common method involves the reaction of a suitable diol with a carbonyl compound to form the dioxolane ring, followed by the introduction of the carboxamide group through an amide formation reaction. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-N-Methoxy-N,2,2-trimethyl-1,3-dioxolane-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

(4R)-N-Methoxy-N,2,2-trimethyl-1,3-dioxolane-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4R)-N-Methoxy-N,2,2-trimethyl-1,3-dioxolane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (4R)-N-Methoxy-N,2,2-trimethyl-1,3-dioxolane-4-carboxamide include other dioxolane derivatives and carboxamides with similar structural features.

Eigenschaften

CAS-Nummer

170164-81-5

Molekularformel

C8H15NO4

Molekulargewicht

189.21 g/mol

IUPAC-Name

(4R)-N-methoxy-N,2,2-trimethyl-1,3-dioxolane-4-carboxamide

InChI

InChI=1S/C8H15NO4/c1-8(2)12-5-6(13-8)7(10)9(3)11-4/h6H,5H2,1-4H3/t6-/m1/s1

InChI-Schlüssel

WRVGTVXCKULZLZ-ZCFIWIBFSA-N

Isomerische SMILES

CC1(OC[C@@H](O1)C(=O)N(C)OC)C

Kanonische SMILES

CC1(OCC(O1)C(=O)N(C)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.